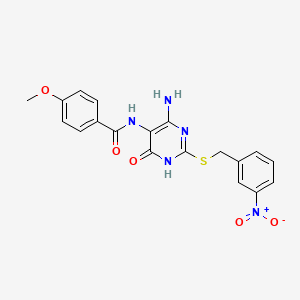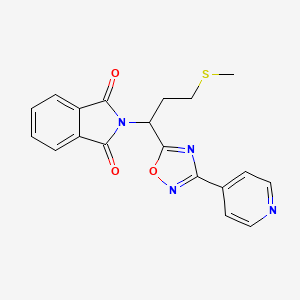
2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a synthetic compound with potential applications in various scientific fields. This compound is recognized for its unique structure, incorporating isoindoline, oxadiazole, and pyridine moieties, which contribute to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves the reaction between an appropriate isoindoline derivative and a pyridin-4-yl-substituted oxadiazole under controlled conditions. This reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the desired compound. Reaction conditions usually include a suitable solvent and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale chemical reactors equipped to maintain precise reaction conditions. Continuous flow processes may be employed to increase efficiency and minimize waste. The purification process might involve crystallization or chromatography to ensure the compound meets quality standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound undergoes several chemical reactions, including:
Oxidation: : Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: : Possible reduction of the oxadiazole ring under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions on the isoindoline and pyridine rings.
Common Reagents and Conditions: : The reactions often require reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Conditions may include acidic or basic environments and specific solvents to facilitate the reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. They typically include oxidized or reduced derivatives, substituted compounds, and possible ring-opened or rearranged structures.
Applications De Recherche Scientifique
This compound has numerous scientific research applications due to its multifaceted structure and reactivity:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of novel materials, such as polymers and nanomaterials, owing to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The oxadiazole and pyridine moieties are critical for binding affinity and specificity, while the isoindoline core provides structural stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylthio)-1-(pyridin-4-yl)-1,2,4-oxadiazole: : Lacks the isoindoline moiety, which may affect its biological activity and stability.
2-(3-(Methylthio)-1-(3-(pyridin-4-yl)propyl)isoindoline-1,3-dione:
N-(pyridin-4-yl)-1,2,4-oxadiazole: : A simpler structure, with different chemical and biological properties compared to the target compound.
Uniqueness: : The presence of the isoindoline, oxadiazole, and pyridine rings in 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione makes it unique among similar compounds. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various research applications.
That should cover it. How do you feel about diving deeper into a specific section?
Propriétés
IUPAC Name |
2-[3-methylsulfanyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-27-11-8-15(17-21-16(22-26-17)12-6-9-20-10-7-12)23-18(24)13-4-2-3-5-14(13)19(23)25/h2-7,9-10,15H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTWWCLDYFWPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=NC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
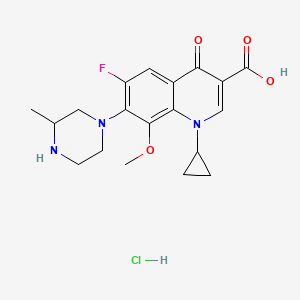
![4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2653902.png)
![2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2653903.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2653904.png)
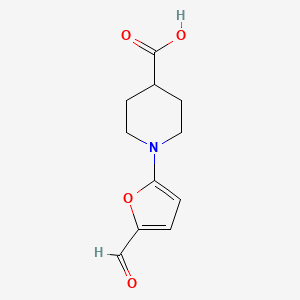
![N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2653907.png)
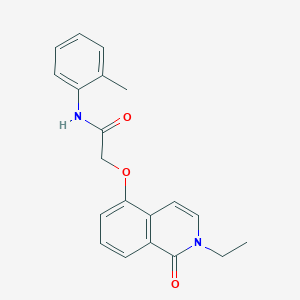
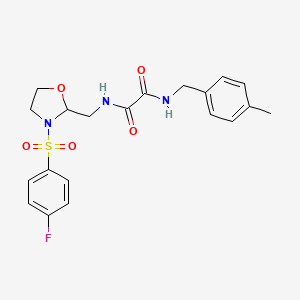
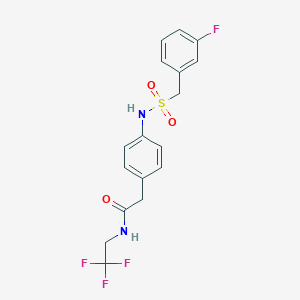
![3-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2653914.png)
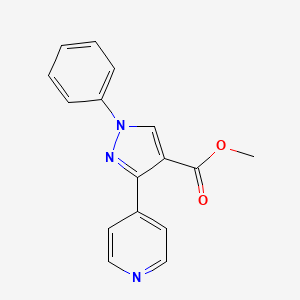
![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2653920.png)
